

A Comparative Guide to Mps1 Kinase Inhibitors: MPI-0479605 versus AZ3146

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Compound of Interest

Compound Name: MPI-0479605

Cat. No.: B15604637

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This guide provides a detailed comparison of the efficacy of two prominent Mps1 (Monopolar Spindle 1) kinase inhibitors: **MPI-0479605** and AZ3146. Mps1 is a crucial regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis.[1][2][3] Its overexpression in various cancers makes it a compelling target for anti-cancer therapeutics.[4] This document synthesizes available preclinical data to facilitate an informed evaluation of these two inhibitors for research and development purposes.

Mechanism of Action

Both **MPI-0479605** and AZ3146 are potent and selective inhibitors of Mps1 kinase.[4][5] Mps1 plays a critical upstream role in the spindle assembly checkpoint signaling pathway.[6] By inhibiting Mps1, these compounds disrupt the recruitment of essential checkpoint proteins like Mad1 and Mad2 to unattached kinetochores.[7][8] This abrogation of the SAC leads to premature entry into anaphase, severe chromosome missegregation, aneuploidy, and ultimately, cell death through mechanisms such as mitotic catastrophe or apoptosis.[4][5]

In Vitro Efficacy Kinase Inhibition

MPI-0479605 demonstrates exceptional potency as an ATP-competitive inhibitor of Mps1, with an IC₅₀ value of 1.8 nM.[5][9][10] AZ3146 is also a potent Mps1 inhibitor, with a reported IC₅₀ of approximately 35 nM.[8]

Inhibitor	Target	IC50 (nM)	Selectivity
MPI-0479605	Mps1	1.8[5][9][10]	Highly selective (>40-fold) over other kinases.[5]
AZ3146	Mps1	~35[8]	Selective, with some off-target activity against FAK, JNK1, JNK2, and Kit.[7][8]

Cell Viability

Both inhibitors have demonstrated potent anti-proliferative effects across a range of cancer cell lines. **MPI-0479605** exhibits GI50 values in the nanomolar range in various tumor cell lines.[5]

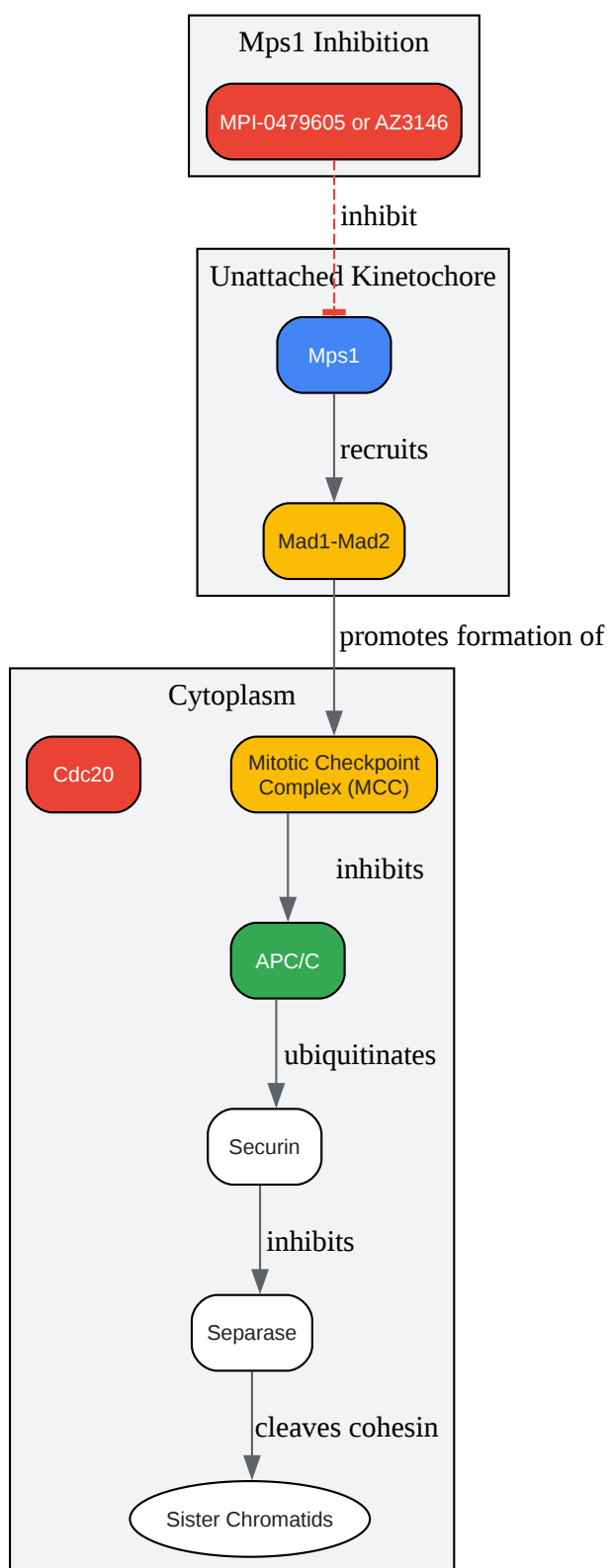
Inhibitor	Cell Line	GI50 (nM)
MPI-0479605	Various tumor cell lines	30 - 100[5]
AZ3146	HCT116	1200[11]

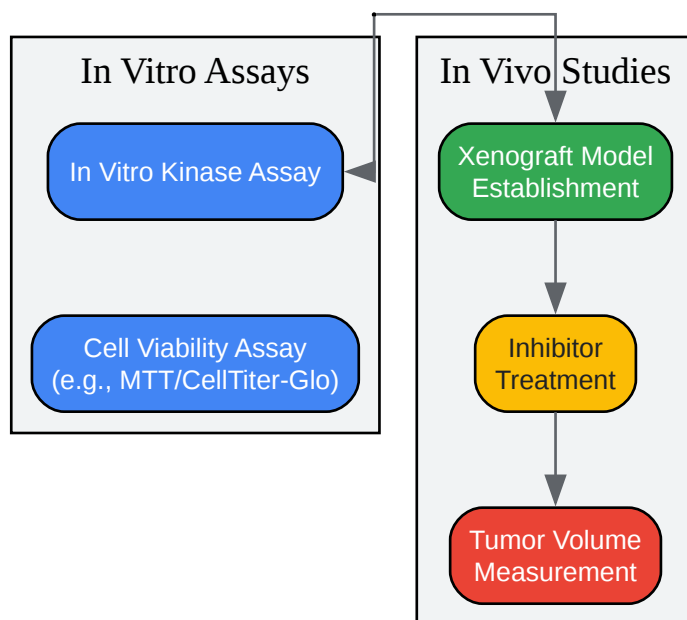
In Vivo Efficacy

Xenograft models have been utilized to assess the anti-tumor activity of **MPI-0479605**. In a colon cancer xenograft model using HCT-116 cells, **MPI-0479605** demonstrated significant tumor growth inhibition.[5][10]

Inhibitor	Xenograft Model	Dosing Regimen	Tumor Growth Inhibition (TGI)
MPI-0479605	HCT-116 (Colon)	30 mg/kg, daily, i.p.	49%[10]
MPI-0479605	HCT-116 (Colon)	150 mg/kg, every 4 days, i.p.	74%[10]
MPI-0479605	Colo-205 (Colon)	150 mg/kg, every 4 days, i.p.	63%[10]

Signaling Pathways and Experimental Workflows





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